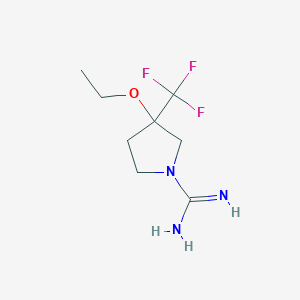

3-Ethoxy-3-(trifluoromethyl)pyrrolidine-1-carboximidamide

Description

3-Ethoxy-3-(trifluoromethyl)pyrrolidine-1-carboximidamide is a pyrrolidine-derived compound featuring a trifluoromethyl group and an ethoxy substituent at the 3-position of the pyrrolidine ring, along with a carboximidamide group at the 1-position. This structure combines lipophilic (trifluoromethyl, ethoxy) and polar (carboximidamide) moieties, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition .

Properties

IUPAC Name |

3-ethoxy-3-(trifluoromethyl)pyrrolidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3N3O/c1-2-15-7(8(9,10)11)3-4-14(5-7)6(12)13/h2-5H2,1H3,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEXPHMKBKVLPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCN(C1)C(=N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-3-(trifluoromethyl)pyrrolidine-1-carboximidamide typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the cyclization of a suitable precursor containing the ethoxy and trifluoromethyl groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-3-(trifluoromethyl)pyrrolidine-1-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-Ethoxy-3-(trifluoromethyl)pyrrolidine-1-carboximidamide may be used to study protein interactions and enzyme activities. Its ability to bind to specific molecular targets can provide insights into biological processes.

Medicine: The compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties may enhance the performance of various products.

Mechanism of Action

The mechanism by which 3-Ethoxy-3-(trifluoromethyl)pyrrolidine-1-carboximidamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group, in particular, can influence the binding affinity and selectivity of the compound towards its targets. The exact pathways and molecular targets involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Enantiomeric Pair: SLM6031434 (S-Enantiomer) vs. SLM6081442 (R-Enantiomer)

The enantiomers SLM6031434 and SLM6081442 share the pyrrolidine-1-carboximidamide core but differ in stereochemistry. Both compounds include a 4-(octyloxy)-3-(trifluoromethyl)phenyl-substituted 1,2,4-oxadiazole group. Key differences include:

- SLM6031434 (S-enantiomer) : Exhibits potent SphK2 inhibition, selectively reducing blood S1P levels .

- SLM6081442 (R-enantiomer) : Less active, used as a negative control in studies .

| Property | SLM6031434 (S) | SLM6081442 (R) |

|---|---|---|

| Stereochemistry | S-configuration at C2 | R-configuration at C2 |

| SphK2 Inhibition | Potent (IC₅₀ not provided) | Weak |

| Role in Studies | Therapeutic candidate | Negative control |

This highlights the critical role of stereochemistry in biological activity. The ethoxy group in the target compound may similarly influence enantioselective interactions with enzymes .

Substituent Variations in Pyrrolidine-1-carboximidamide Derivatives

N-(4-(Trifluoromethoxy)phenyl) Analogue (CAS A1327296)

This compound replaces the ethoxy group with a trifluoromethoxy substituent. Differences include:

- Lipophilicity: Trifluoromethoxy (logP ~2.5) vs.

- Electronic Effects : The trifluoromethoxy group is more electron-withdrawing, which may affect binding to hydrophobic enzyme pockets .

3-Hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboximidamide (CAS 2097996-73-9)

The hydroxy substituent at the 3-position contrasts with the ethoxy group in the target compound:

- Stability : Ethoxy may confer greater metabolic stability compared to the hydroxy group, which could undergo glucuronidation .

Core Structure Modifications: Pyridine and Pyrazole Derivatives

Compounds like N-(5-(trifluoromethyl)-pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide () replace the pyrrolidine ring with pyridine/pyrazole cores:

- Conformational Flexibility : Pyridine/pyrazole cores are planar and rigid, whereas pyrrolidine allows for puckering, enabling better adaptation to enzyme active sites.

- Hydrogen Bonding : The carboximidamide group in pyrrolidine derivatives may engage in stronger hydrogen bonding compared to pyrazole carboxamides .

Biological Activity

3-Ethoxy-3-(trifluoromethyl)pyrrolidine-1-carboximidamide is a compound of growing interest in pharmacological research due to its potential biological activities. This article will explore the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an ethoxy group and a trifluoromethyl moiety, which significantly influences its chemical reactivity and biological properties.

The mechanism of action for 3-Ethoxy-3-(trifluoromethyl)pyrrolidine-1-carboximidamide is primarily linked to its role as an enzyme inhibitor. It interacts with various biological targets, potentially modulating pathways involved in neuroprotection and inflammation.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas:

- Enzyme Inhibition: The compound has been investigated for its ability to inhibit nitric oxide synthase, which plays a critical role in various physiological processes, including vasodilation and neurotransmission. This inhibition suggests potential applications in treating conditions associated with excessive nitric oxide production, such as neurodegenerative diseases and hypoxia .

- Neuroprotective Effects: In vitro studies have demonstrated that 3-Ethoxy-3-(trifluoromethyl)pyrrolidine-1-carboximidamide exhibits neuroprotective properties against excitotoxicity induced by kainic acid. This effect is mediated through the modulation of signaling pathways involving protein kinases like AKT and PKA .

- Anti-inflammatory Potential: The compound has shown promise in reducing inflammatory responses, which could be beneficial in conditions such as arthritis and other inflammatory disorders .

Data Table: Summary of Biological Activities

Case Studies

-

Neuroprotection Against Kainic Acid Toxicity:

- A study using rat organotypic hippocampal slices demonstrated that treatment with 3-Ethoxy-3-(trifluoromethyl)pyrrolidine-1-carboximidamide significantly reduced cell death induced by kainic acid. The protective effect was linked to the activation of AKT signaling pathways, highlighting the compound's potential as a therapeutic agent for neurodegenerative diseases .

-

Inhibition of Nitric Oxide Synthase:

- Research indicated that this compound effectively inhibits nitric oxide synthase activity, suggesting its utility in managing conditions characterized by excessive nitric oxide production. This finding opens avenues for further investigation into its therapeutic applications in cardiovascular and neurological disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.